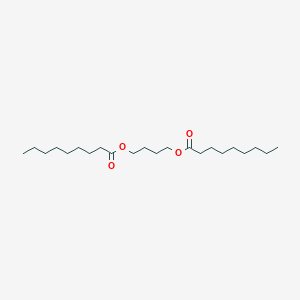
Butane-1,4-diyl dinonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl dinonanoate is a chemical compound that is commonly used in scientific research. It is a type of diester that is synthesized through the reaction of butanediol and nonanoic acid. This compound has been studied extensively due to its potential applications in various fields such as medicine, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl dinonanoate has several potential scientific research applications. One of the most common uses of this compound is in the field of materials science. It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This compound can improve the flexibility and durability of these materials, making them more suitable for various applications.
Another potential application of butane-1,4-diyl dinonanoate is in the field of medicine. It has been studied for its potential use as a drug delivery system. This compound can be used to encapsulate drugs and deliver them to specific target sites in the body. This can improve the efficacy and safety of drugs, as well as reduce their side effects.
Wirkmechanismus
The mechanism of action of butane-1,4-diyl dinonanoate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This allows the chains to move more freely, improving the flexibility and durability of the material.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of butane-1,4-diyl dinonanoate are not well studied. However, it is believed to have low toxicity and is generally considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of butane-1,4-diyl dinonanoate is its ability to improve the flexibility and durability of materials. This makes it a valuable additive in the production of polymers and other materials. Additionally, its low toxicity makes it safe for use in scientific research.
One limitation of butane-1,4-diyl dinonanoate is its limited solubility in water. This can make it difficult to work with in certain applications. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its effects on materials and biological systems.
Zukünftige Richtungen
There are several potential future directions for the study of butane-1,4-diyl dinonanoate. One area of research is in the development of new drug delivery systems. This compound has shown promise as a drug delivery vehicle, and further research could lead to the development of more effective and targeted drug therapies.
Another area of research is in the development of new materials. Butane-1,4-diyl dinonanoate has been shown to improve the flexibility and durability of materials, and further research could lead to the development of new and improved materials for various applications.
Conclusion
In conclusion, butane-1,4-diyl dinonanoate is a valuable compound that has several potential scientific research applications. Its ability to improve the flexibility and durability of materials makes it a valuable additive in the production of polymers and other materials. Additionally, its potential use as a drug delivery system makes it an exciting area of research for the development of new and more effective drug therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of butane-1,4-diyl dinonanoate involves the reaction of butanediol and nonanoic acid in the presence of a catalyst. The reaction takes place through an esterification process, which involves the removal of water from the reaction mixture. The resulting product is a diester with a molecular weight of 429.7 g/mol.
Eigenschaften
CAS-Nummer |
15805-92-2 |
|---|---|
Produktname |
Butane-1,4-diyl dinonanoate |
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
4-nonanoyloxybutyl nonanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-17-21(23)25-19-15-16-20-26-22(24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
NSZQGANCYYPANK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCC |
Andere CAS-Nummern |
15805-92-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



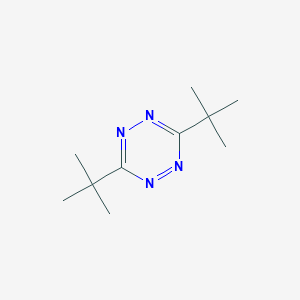
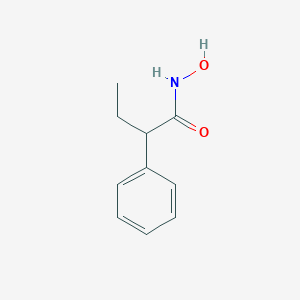
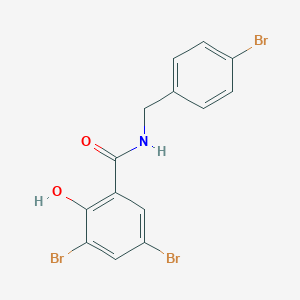
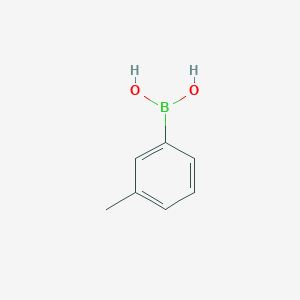
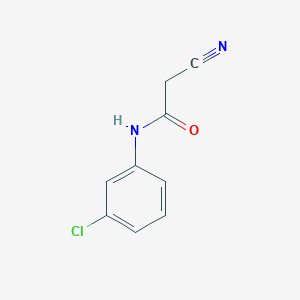
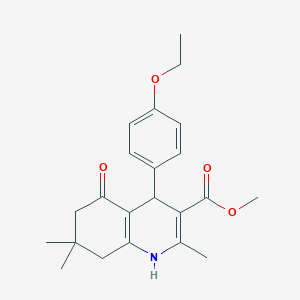
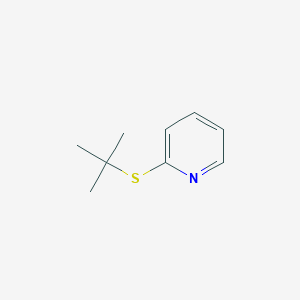
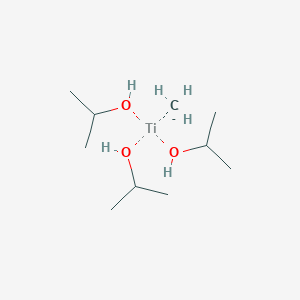


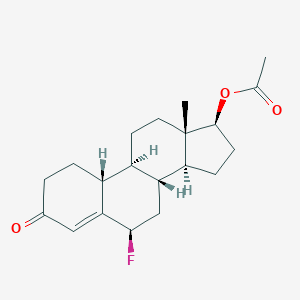
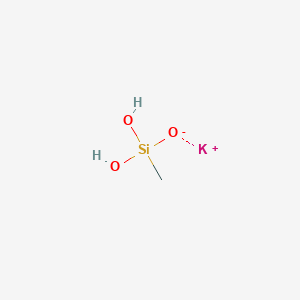
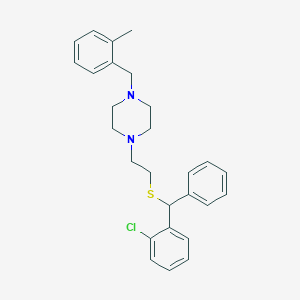
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)